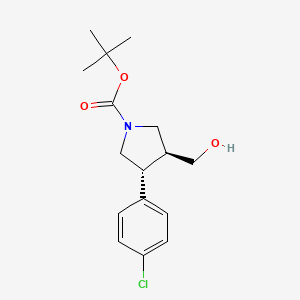
tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that is of interest due to its potential applications in pharmaceutical chemistry. The presence of a chiral center and a protected carboxylate group suggests its utility as an intermediate in the synthesis of various biologically active compounds.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been reported, achieving high yields and enantiomeric excesses . Another study reports the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which could be related to the synthesis of tert-butyl pyrrolidine carboxylates . Additionally, the synthesis of tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been optimized for large-scale preparation .
Molecular Structure Analysis
The molecular structure of tert-butyl pyrrolidine derivatives has been characterized using various spectroscopic methods and X-ray diffraction. For example, the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined, revealing a triclinic space group and intermolecular hydrogen bonds . Similarly, the crystal structure of a related compound, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was elucidated, showing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .
Chemical Reactions Analysis
The tert-butyl group in pyrrolidine derivatives is often used as a protecting group that can be removed under certain conditions. The studies show that tert-butyl esters can be hydrolyzed in situ during the Hantzsch reaction . Moreover, the tert-butyl group can facilitate the synthesis of highly functionalized compounds, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are useful in the synthesis of macrocyclic Tyk2 inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl pyrrolidine derivatives are influenced by their functional groups and molecular structure. The tert-butyl group imparts steric bulk, which can affect the reactivity and solubility of the compound. The presence of a carboxylate group can lead to the formation of salts and affect the compound's acidity. The chiral centers in these molecules are crucial for their enantioselective properties, which are important in pharmaceutical applications .
科学的研究の応用
Asymmetric Synthesis
- The compound has been utilized in the asymmetric synthesis of pyrrolidine derivatives. For example, a study describes the asymmetric synthesis of pyrrolidine azasugars using a related compound as a key intermediate. This highlights its potential in synthesizing complex organic compounds with specific stereochemistry (Huang, 2011).
Crystallography and Molecular Structure Analysis
- Research involving similar compounds has contributed to understanding molecular and crystal structures. An example is the study of 3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one, which provided insights into hydrogen-bonded dimers and π-π stacking interactions (Portilla et al., 2011).
Development of Inhibitors and Agonists
- The compound has been involved in the design and synthesis of inhibitors, such as in the case of influenza neuraminidase inhibitors containing pyrrolidine cores. This indicates its role in developing pharmaceuticals for treating specific diseases (Wang et al., 2001).
Synthetic Methodology
- Studies have demonstrated the compound's use in developing synthetic methodologies. For instance, the enantioselective nitrile anion cyclization to substituted pyrrolidines offers a highly efficient synthesis route for various pyrrolidine derivatives, showcasing the compound's versatility in organic synthesis (Chung et al., 2005).
High-Throughput Parallel Synthesis
- The compound has been utilized in high-throughput parallel synthesis, which is pivotal in expediting the structure-activity relationship (SAR) studies. This is particularly useful in drug discovery, where rapid synthesis and testing of derivatives are crucial (Wang et al., 2001).
Organosolubility and Polymer Research
- Research has also been conducted on novel polyimides containing structures derived from similar compounds, focusing on their high organosolubility and thermal properties. This suggests applications in materials science, particularly in developing new polymers with specific physical characteristics (Chern et al., 2009).
特性
IUPAC Name |
tert-butyl (3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-16(2,3)21-15(20)18-8-12(10-19)14(9-18)11-4-6-13(17)7-5-11/h4-7,12,14,19H,8-10H2,1-3H3/t12-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZXUJLWKOKVCE-JSGCOSHPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CC=C(C=C2)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CC=C(C=C2)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1344890.png)
![2-Chloro-5-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B1344921.png)


![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)







![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)
